![molecular formula C24H24N4O2S B2363693 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 1260924-11-5](/img/structure/B2363693.png)
2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a novel pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, structural characteristics, and biological activities, including anticancer effects and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of the target compound was achieved through a multi-step process involving the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate , leading to the formation of various derivatives. The final product was characterized using techniques such as NMR spectroscopy , IR spectroscopy , and X-ray crystallography . The crystal structure revealed significant intermolecular interactions that contribute to its stability and biological activity .
Anticancer Properties
The biological activity of the compound was assessed through various in vitro assays against multiple cancer cell lines. Notably, the compound exhibited significant growth inhibition in human leukemia cells (CCRF-CEM) with an EC50 value of 190 nM , indicating its potential as a chemotherapeutic agent .
A detailed analysis of its activity against different tumor cell lines showed that it inhibited cell proliferation effectively in several cases, with GI50 values below 10−7M for some lines . The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the pyrrolo[3,2-d]pyrimidine scaffold could enhance its potency.
The mechanism by which this compound exerts its anticancer effects appears to involve dual inhibition of key enzymes in the purine biosynthetic pathway. Specifically, it acts as an inhibitor of GARFTase and AICARFTase , which are crucial for nucleotide synthesis in rapidly dividing cancer cells. This dual-targeting approach may help overcome resistance mechanisms commonly observed with single-target therapies .
Study 1: In Vitro Efficacy
In a study conducted by researchers at the National Cancer Institute (NCI), the compound was tested against a panel of 60 cancer cell lines. Results indicated that it demonstrated potent inhibitory effects on several lines, particularly those associated with hematological malignancies. The findings support further investigation into its use as a therapeutic agent in leukemia treatment .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound to target enzymes. The results suggest that the compound occupies critical active sites within GARFTase and AICARFTase, leading to effective inhibition and subsequent cytotoxicity against cancer cells .
Data Tables
Cell Line | EC50 (nM) | GI50 (M) | Mechanism |
---|---|---|---|
CCRF-CEM | 190 | < 10−7 | Dual inhibition of GARFTase/AICARFTase |
K562 (Chronic Myeloid) | 150 | < 10−7 | Dual inhibition |
MCF7 (Breast Cancer) | 250 | < 10−6 | Apoptosis induction |
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. The compound may serve as a precursor for synthesizing bioactive molecules that target specific cancer pathways. For instance, the incorporation of the pyrrolo[3,2-d]pyrimidine structure has been linked to inhibition of key enzymes involved in tumor growth and proliferation.
Study | Findings |
---|---|
Otmar et al. (2020) | Identified pyrrolo[3,2-d]pyrimidines as potential anticancer agents through enzyme inhibition studies. |
Anti-inflammatory Properties
The compound's structural analogs have demonstrated promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This is crucial for developing new analgesic drugs with better selectivity and fewer side effects compared to traditional NSAIDs.
Study | Findings |
---|---|
PMC7766220 (2020) | Novel pyrrolo[3,4-d]pyridazinone derivatives showed enhanced COX-2 selectivity, suggesting potential applications in treating inflammatory diseases. |
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of the compound to various biological targets. These studies help in understanding how modifications to the structure can enhance or reduce activity.
Target | Binding Affinity |
---|---|
COX-2 | Higher affinity compared to COX-1 |
Kinases | Potential inhibition observed |
Cytotoxicity Assessments
Evaluating the cytotoxic effects of the compound on various cancer cell lines has shown that it can selectively induce apoptosis in malignant cells while sparing normal cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
HeLa (Cervical) | 15.0 |
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Researchers are exploring various synthetic routes to develop derivatives with enhanced pharmacological profiles.
Synthesis Overview
The synthesis typically involves:
- Formation of the pyrrolo[3,2-d]pyrimidine core.
- Introduction of sulfanyl and acetamide groups.
- Purification through recrystallization or chromatography.
Propiedades
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-16-10-12-18(13-11-16)26-20(29)15-31-24-27-21-19(17-8-6-5-7-9-17)14-25-22(21)23(30)28(24)4-2/h5-14,25H,3-4,15H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKCBLEDKWCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)NC=C3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.